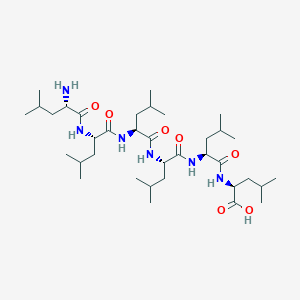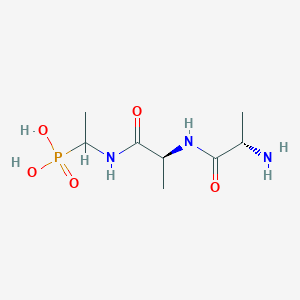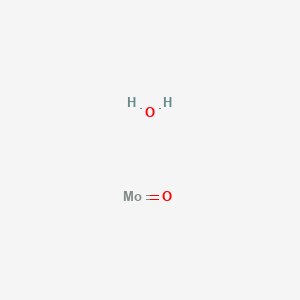![molecular formula C18H13NO B14607263 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- CAS No. 58975-20-5](/img/structure/B14607263.png)
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is a tricyclic compound that belongs to the pyrroloindole family. This compound is known for its unique structural motif, which is found in many biologically active natural products and drug candidates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- can be achieved through a domino palladium-catalyzed reaction. This method involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. The key role of the features of the 1,3-dicarbonyls on the reaction outcome has been explored, and the employment of 2-methylcyclohexan-1,3-dione as the dicarbonyl source allows further challenging indole nucleus functionalizations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale palladium-catalyzed cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, 1,3-dicarbonyl derivatives, and bases such as potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of 3H-Pyrrolo[1,2-a]indol-3-one. These derivatives can exhibit a wide range of biological activities, making them valuable for medicinal chemistry research .
Aplicaciones Científicas De Investigación
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimalarial, antitumor, antiviral, and psychotropic properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the growth of the Plasmodium falciparum parasite .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Known for its antimalarial and antitumor activities.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Exhibits psychotropic properties.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of complex organic molecules
Uniqueness
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
58975-20-5 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
3-methyl-4-phenylpyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C18H13NO/c1-12-11-16(20)19-15-10-6-5-9-14(15)17(18(12)19)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
JDFGQVWTDFKNRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C1=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)


![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)

![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)

![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

